Cas no 617-65-2 (DL-Glutamic acid)

DL-Glutamic acid 化学的及び物理的性質
名前と識別子
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- DL-Glutamic acid
- 2-AMINOGLUTARIC ACID
- (+/-)-2-AMINOPENTANEDIOIC ACID
- 2-AMINO-PENTANEDIOIC ACID
- DL-2-AMINOPENTANEDIOIC ACID
- DL-2-AMINO PROPANE DICARBOXYLIC ACID
- DL-ALPHA-AMINOGLUTARIC ACID
- (R,S)-2-Amino-pentanedioicacid
- dl-glutamic
- dl-glutamicaci
- Glutamic acid, DL-
- H-DL-Glu-OH
- rac-(R*)-2-Aminopentanedioic acid
- 2-Aminopentanedioic acid
- 2-Aminopropane-1,3-dicarboxylic acid
- DL-glutamic acid monohydrate
- Glutamic acid
- Glutamic acid DL-form
- NSC 9967
-
- MDL: MFCD00063113
- インチ: 1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
- InChIKey: WHUUTDBJXJRKMK-UHFFFAOYSA-N
- ほほえんだ: NC(CCC(O)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 147.053158g/mol
- ひょうめんでんか: 0
- XLogP3: -3.7
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 4
- どういたいしつりょう: 147.053158g/mol
- 単一同位体質量: 147.053158g/mol
- 水素結合トポロジー分子極性表面積: 101Ų
- 重原子数: 10
- 複雑さ: 145
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- におい: Odorless
- Stability Shelf Life: Stable under recommended storage conditions. /L-Glutamic acid hydrochloride/
- Dissociation Constants: pK1: 2.19; pK2: 4.25; pK3: 9.67
- Taste: Umami sour taste
- 色と性状: 直交結晶は水中から得られる。
- 密度みつど: 1,4601 g/cm3
- ゆうかいてん: 194 ºC
- ふってん: 333.8°C at 760 mmHg
- フラッシュポイント: 155.7℃
- 屈折率: 1.4210 (estimate)
- すいようせい: Soluble in water (miscible), HCl, ether (sparingly), ethanol (sparingly), and petroleum ether (sparingly).
- PSA: 100.62
- LogP: -0.03660
- FEMA: 2457
- マーカー: 4469
- ようかいせい: 水に溶け、エタノール、エーテル、石油エーテルに微溶解する。
DL-Glutamic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: 24/25
- RTECS番号:LZ9648000
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Store in freezer, under -20°C
- TSCA:Yes
DL-Glutamic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18047-10.0g |
2-aminopentanedioic acid |
617-65-2 | 95% | 10.0g |
$32.0 | 2023-02-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63075-25g |
DL-Glutamic acid, 95% |
617-65-2 | 95% | 25g |
¥1123.00 | 2023-02-26 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24007-200mg |
DL-Glutamic acid |
617-65-2 | ,HPLC≥98% | 200mg |
¥60.00 | 2022-01-07 | |
Fluorochem | 222002-10g |
DL-Glutamic acid |
617-65-2 | 95% | 10g |
£10.00 | 2022-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63075-500g |
DL-Glutamic acid, 95% |
617-65-2 | 95% | 500g |
¥8410.00 | 2023-02-26 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GG5332-100g |
DL-Glutamic acid |
617-65-2 | ≥98% | 100g |
¥230元 | 2023-09-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S20037-500g |
DL-Glutamic acid |
617-65-2 | BR,99% | 500g |
¥195.00 | 2022-01-07 | |
TRC | G596955-500g |
DL-Glutamic Acid |
617-65-2 | 500g |
$ 375.00 | 2022-06-04 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S20037-100g |
DL-Glutamic acid |
617-65-2 | BR,99% | 100g |
¥60.00 | 2022-01-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-357343-25 g |
DL-Glutamic acid, |
617-65-2 | 98% | 25g |
¥406.00 | 2023-07-10 |
DL-Glutamic acid 関連文献
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1. 288. Amino-acids and peptides. Part VIII. Determination of D- and L-glutamic acid by the isotope-dilution methodC. C. Barker,I. W. Hughes,G. T. Young J. Chem. Soc. 1952 1574
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Hongxia Guan,Ye Sheng,Chengyi Xu,Yunzhi Dai,Xiaoming Xie,Haifeng Zou Phys. Chem. Chem. Phys. 2016 18 19807
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Xinhui Zhou,Haishui Wang,Qiang Zeng CrystEngComm 2017 19 762
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4. 693. A new synthesis of glutamine and of γ-dipeptides of glutamic acid from phthalylated intermediatesF. E. King,D. A. A. Kidd J. Chem. Soc. 1949 3315
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5. Synthesis and stereochemistry of 1,4-diazabicyclo[4,3,0]nonane-2,5,9-trionesMichael R. Harnden J. Chem. Soc. C 1967 2341
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Elena A. Andreyko,Pavel L. Padnya,Rozalina R. Daminova,Ivan I. Stoikov RSC Adv. 2014 4 3556
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7. 674. Amino-acids and peptides. Part V. Determination of L-glutamic acid by the isotope dilution methodC. C. Barker,I. W. Hughes,G. T. Young J. Chem. Soc. 1951 3047
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Michal Ejgenberg,Yitzhak Mastai Chem. Commun. 2011 47 12161
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9. 632. Synthetic polypeptides. Part II. Polyglutamic acidW. E. Hanby,S. G. Waley,J. Watson J. Chem. Soc. 1950 3239
-
Jie Chen,Allan S. Myerson CrystEngComm 2012 14 8326
DL-Glutamic acidに関する追加情報
Introduction to DL-Glutamic Acid (CAS No. 617-65-2)
DL-Glutamic acid, a fundamental amino acid with the chemical formula C₅H₉NO₄, is widely recognized for its significant role in various biological and pharmaceutical applications. Its unique structural properties and versatile functionalities make it a cornerstone in the field of chemical biology and drug development. With a CAS number of 617-65-2, this compound has been extensively studied and utilized across multiple industries, including nutrition, medicine, and biotechnology.
The significance of DL-Glutamic acid cannot be overstated, particularly in the context of modern research. Recent advancements in neuroscience have highlighted its role as an important neurotransmitter and precursor for various bioactive substances. Studies have demonstrated that DL-Glutamic acid plays a crucial role in the synthesis of glutamate, which is essential for brain function and cognitive processes. This has opened up new avenues for the development of therapeutic agents targeting neurological disorders.
In the realm of pharmaceutical research, DL-Glutamic acid has been identified as a key component in the development of novel drugs. Its ability to act as a precursor for other amino acids and organic compounds makes it invaluable in synthetic chemistry. For instance, researchers have leveraged its properties to develop new strategies for producing peptides and proteins, which are integral to many therapeutic interventions. The compound's versatility has also been exploited in the creation of enzymatic inhibitors and other bioactive molecules.
Moreover, DL-Glutamic acid has garnered attention in the field of nutritional science. It is commonly found in dietary supplements and functional foods due to its role in amino acid metabolism and its potential health benefits. Emerging research suggests that DL-Glutamic acid may contribute to improved gut health by supporting the growth of beneficial gut microbiota. This finding has sparked interest in exploring its applications in probiotic formulations and gut health therapies.
The industrial applications of DL-Glutamic acid are equally noteworthy. It serves as a critical intermediate in the production of various chemicals used in agriculture, food additives, and cosmetics. Its role as a flavor enhancer, particularly in the form of monosodium glutamate (MSG), is well-documented. However, recent studies have also highlighted its potential use in sustainable agriculture, where it can be employed as a growth promoter for plants. This application aligns with global efforts to develop eco-friendly agricultural practices.
Recent breakthroughs in synthetic biology have further expanded the utility of DL-Glutamic acid. Researchers have engineered microorganisms capable of efficiently producing this compound through fermentation processes. This biotechnological approach not only enhances production efficiency but also reduces environmental impact compared to traditional chemical synthesis methods. Such innovations are pivotal in meeting the growing demand for high-quality biochemicals without compromising sustainability.
The intersection of DL-Glutamic acid with biomedical research has led to exciting discoveries. Studies have indicated its potential role in modulating immune responses, making it a candidate for developing immunomodulatory therapies. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for treating central nervous system disorders directly. These findings underscore the compound's therapeutic potential and highlight the need for further investigation into its pharmacological properties.
In conclusion, DL-Glutamic acid (CAS No. 617-65-2) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its roles in neuroscience, pharmaceuticals, nutrition, industry, and biotechnology underscore its importance as a biochemical building block. As research continues to uncover new applications and benefits, DL-Glutamic acid is poised to remain at the forefront of scientific innovation.
